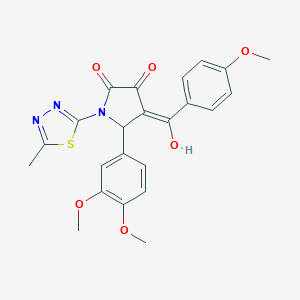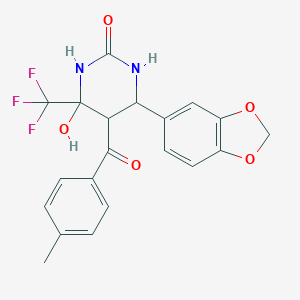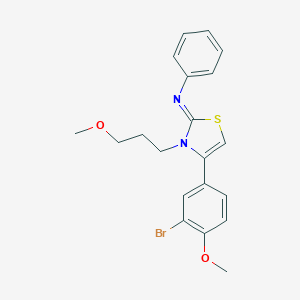![molecular formula C11H13NO3S2 B257736 {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid, also known as TSPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TSPA is a thienyl-containing derivative of cysteamine, which is a well-known antioxidant and anti-inflammatory agent. The unique chemical structure of TSPA makes it a promising candidate for various biomedical applications, including cancer therapy, neuroprotection, and cardiovascular diseases.
作用機序
The exact mechanism of action of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid is not fully understood. However, it is believed that {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid exerts its therapeutic effects through multiple pathways, including the modulation of oxidative stress, inflammation, and apoptosis. {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to increase the levels of glutathione, a potent antioxidant, and reduce the levels of reactive oxygen species in cells. Additionally, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival.
Biochemical and physiological effects:
{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In animal models of neurodegenerative diseases, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid reduces oxidative stress and prevents neuronal death by increasing the levels of glutathione and reducing the levels of reactive oxygen species. Moreover, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to improve cardiac function and reduce myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in laboratory experiments include its relatively simple synthesis, low toxicity, and broad therapeutic potential. {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid can be easily synthesized using standard chemical techniques, making it readily available for research purposes. Additionally, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has low toxicity and has been shown to be well-tolerated in animal studies, making it a safe candidate for future clinical trials. However, the limitations of using {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in laboratory experiments include its limited solubility in water and its potential to undergo hydrolysis under certain conditions. These factors may limit the bioavailability and stability of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in biological systems.
将来の方向性
Future research on {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid should focus on elucidating its mechanism of action and exploring its potential therapeutic applications in various diseases. Specifically, more studies are needed to investigate the anticancer properties of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in vivo and to determine its efficacy in combination with other chemotherapeutic agents. Moreover, further research is needed to explore the neuroprotective and cardioprotective effects of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid in animal models of neurodegenerative diseases and myocardial ischemia/reperfusion injury, respectively. Additionally, the development of novel formulations of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid that improve its solubility and bioavailability may enhance its therapeutic potential.
合成法
The synthesis of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid involves the reaction of cysteamine with 2-thiophenemethyl chloride, followed by the oxidation of the resulting intermediate using hydrogen peroxide. The final product is obtained after the addition of acetic acid to the reaction mixture. The synthesis of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid is relatively simple and can be performed in a laboratory setting using standard chemical techniques.
科学的研究の応用
Scientific research on {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has primarily focused on its potential therapeutic applications. Several studies have demonstrated the anticancer properties of {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid, including its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress in animal models of neurodegenerative diseases. Moreover, {[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid has been investigated for its cardioprotective effects, including the prevention of myocardial ischemia/reperfusion injury.
特性
製品名 |
{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid |
|---|---|
分子式 |
C11H13NO3S2 |
分子量 |
271.4 g/mol |
IUPAC名 |
2-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13NO3S2/c13-9-3-4-10(17-7-11(14)15)12(9)6-8-2-1-5-16-8/h1-2,5,10H,3-4,6-7H2,(H,14,15) |
InChIキー |
UHTIBRXMOZBDJO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1SCC(=O)O)CC2=CC=CS2 |
正規SMILES |
C1CC(=O)N(C1SCC(=O)O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)


![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)
![N-[(2Z)-3-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B257663.png)


![3,5-dimethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B257667.png)
![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)


![2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B257679.png)

![N-[1-(2-adamantyl)ethyl]-3-phenylacrylamide](/img/structure/B257690.png)